molecular formula C18H23NO5 B114534 Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate CAS No. 152231-27-1

Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate

Cat. No. B114534
M. Wt: 333.4 g/mol
InChI Key: VHNFNHMRSQZOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, commonly known as tropane methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tropane alkaloids and is a derivative of cocaine.

Mechanism Of Action

The mechanism of action of tropane methyl ester is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to increased stimulation of the dopamine receptors, resulting in the observed effects.

Biochemical And Physiological Effects

Tropane methyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain sensitivity and produce anesthesia in animal models. It has also been shown to have anticonvulsant effects. Tropane methyl ester has been investigated for its potential to treat cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tropane methyl ester in lab experiments is its high potency. This allows for the use of smaller doses, reducing the amount of compound needed for experiments. Additionally, its similarity to cocaine makes it a useful tool for investigating the mechanisms of cocaine addiction and the effects of dopamine reuptake inhibition. However, one of the limitations of using tropane methyl ester is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on tropane methyl ester. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further investigation into its potential as an analgesic and anesthetic is warranted. Finally, its potential use in treating cocaine addiction should be further explored, as it has shown promising results in animal models.
Conclusion
Tropane methyl ester is a chemical compound with significant potential for therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its potential analgesic, anesthetic, and anticonvulsant properties. Its mechanism of action is similar to that of cocaine, and it has been investigated for its potential use in treating cocaine addiction and Parkinson's disease. While there are limitations to its use in lab experiments, its high potency and similarity to cocaine make it a useful tool for investigating the mechanisms of dopamine reuptake inhibition. There are several potential future directions for research on tropane methyl ester, including its use in treating Parkinson's disease and as an analgesic and anesthetic.

Synthesis Methods

The synthesis of tropane methyl ester involves the esterification of tropinone with methanol and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of the synthesis method is around 50%.

Scientific Research Applications

Tropane methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anticonvulsant properties. It has also been investigated for its potential use in treating cocaine addiction and Parkinson's disease.

properties

CAS RN

152231-27-1

Product Name

Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14+,15-,16-/m0/s1

InChI Key

VHNFNHMRSQZOLD-UHFFFAOYSA-N

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]([C@@H]1[C@@H](C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3

SMILES

CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3

synonyms

methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-endo,3-exo,7-exo)-(+-))-isomer
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-exo,3-exo,7-exo)-(+-))-isomer
methyl BMAOC

Origin of Product

United States

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